- Preparation of heteroarylchromenylbenzamide derivatives and analogs as voltage-gated sodium channel modulators, World Intellectual Property Organization, , ,
Cas no 97455-65-7 (6-ethoxypyridine-3-carboxylic acid)

6-ethoxypyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 6-Ethoxynicotinic acid
- 2-ETHOXY-5-PYRIDINECARBOXYLIC ACID
- 3-Pyridinecarboxylicacid, 6-ethoxy-
- 6-ethoxy-3-Pyridinecarboxylic acid
- 6-Ethoxy-nicotinic acid
- 6-ethoxypyridine-3-carboxylic acid
- 6-ethoxynicotinic acid(SALTDATA: FREE)
- 6-Ethoxy-3-pyridinecarboxylic acid (ACI)
-
- MDL: MFCD07403514
- インチ: 1S/C8H9NO3/c1-2-12-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
- InChIKey: RAMUDXNFZBUNHO-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC(OCC)=NC=1)O
計算された属性
- せいみつぶんしりょう: 167.05800
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 160
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- PSA: 59.42000
- LogP: 1.17850
6-ethoxypyridine-3-carboxylic acid セキュリティ情報
6-ethoxypyridine-3-carboxylic acid 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
6-ethoxypyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-1650-0.25g |
6-ethoxypyridine-3-carboxylic acid |
97455-65-7 | 95% | 0.25g |
$44.0 | 2023-09-06 | |
Chemenu | CM178202-5g |
6-Ethoxy-nicotinic acid |
97455-65-7 | 97% | 5g |
$430 | 2022-06-09 | |
TRC | E677268-25mg |
6-ethoxynicotinic acid |
97455-65-7 | 25mg |
$ 50.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D547778-25g |
6-Ethoxynicotinic acid |
97455-65-7 | 97% | 25g |
$1500 | 2023-05-15 | |
Enamine | EN300-44276-5.0g |
6-ethoxypyridine-3-carboxylic acid |
97455-65-7 | 95.0% | 5.0g |
$158.0 | 2025-02-20 | |
Alichem | A029206562-25g |
6-Ethoxynicotinic acid |
97455-65-7 | 97% | 25g |
$969.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140747-10g |
6-Ethoxynicotinic acid |
97455-65-7 | 98% | 10g |
¥3476.00 | 2024-04-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034193-500mg |
6-Ethoxy-nicotinic acid |
97455-65-7 | 500mg |
1380.0CNY | 2021-08-03 | ||
1PlusChem | 1P00IKEV-1g |
3-Pyridinecarboxylic acid, 6-ethoxy- |
97455-65-7 | 98% | 1g |
$36.00 | 2025-03-01 | |
Aaron | AR00IKN7-250mg |
3-Pyridinecarboxylic acid, 6-ethoxy- |
97455-65-7 | 98% | 250mg |
$11.00 | 2025-02-28 |
6-ethoxypyridine-3-carboxylic acid 合成方法
ごうせいかいろ 1
1.2 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; overnight, 35 °C
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
ごうせいかいろ 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled
- 6-Substituted nicotinic acid analogues, potent inhibitors of CAIII, used as therapeutic candidates in hyperlipidemia and cancerMedicinal Chemistry Research, 2017, 26(7), 1397-1404,
ごうせいかいろ 3
- Nitromethylene derivatives, intermediates, and their preparation as insecticides, European Patent Organization, , ,
ごうせいかいろ 4
- Preparation of N-pyridylalkyl-1-[(hetero)aryl]aminoethanols as animal growth stimulants and antiobesity agents, European Patent Organization, , ,
ごうせいかいろ 5
- Preparation of nitromethylene derivatives and their intermediates as insecticides, Japan, , ,
ごうせいかいろ 6
- Preparation of triazine-oxadiazoles for the treatment of chronic pain, World Intellectual Property Organization, , ,
6-ethoxypyridine-3-carboxylic acid Raw materials
6-ethoxypyridine-3-carboxylic acid Preparation Products
6-ethoxypyridine-3-carboxylic acid 関連文献
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
10. Book reviews
6-ethoxypyridine-3-carboxylic acidに関する追加情報
Introduction to 6-ethoxypyridine-3-carboxylic acid (CAS No. 97455-65-7) and Its Emerging Applications in Chemical Biology
6-ethoxypyridine-3-carboxylic acid, identified by the chemical identifier CAS No. 97455-65-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. This compound belongs to the pyridine derivatives, a class of molecules widely recognized for their role in pharmaceuticals, agrochemicals, and material sciences. The presence of both an ethoxy group and a carboxylic acid moiety in its structure imparts unique reactivity and functionality, making it a valuable scaffold for medicinal chemistry and synthetic applications.
The structure of 6-ethoxypyridine-3-carboxylic acid features a pyridine ring substituted at the 6-position with an ethoxy group and at the 3-position with a carboxylic acid functional group. This arrangement not only enhances its solubility in polar solvents but also allows for further derivatization through various chemical transformations. The compound’s ability to participate in hydrogen bonding, due to the carboxylic acid group, and its capacity to form stable complexes with metal ions, owing to the nitrogen atom in the pyridine ring, make it a promising candidate for drug design and development.
In recent years, 6-ethoxypyridine-3-carboxylic acid has been extensively studied for its potential pharmacological properties. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on various enzymes and receptors, making them attractive candidates for therapeutic intervention. For instance, modifications of the ethoxy group or the carboxylic acid moiety have led to compounds with enhanced binding affinity to target proteins, which is crucial for developing novel drugs with improved efficacy and reduced side effects.
One of the most compelling aspects of 6-ethoxypyridine-3-carboxylic acid is its role as a key intermediate in the synthesis of more complex bioactive molecules. The carboxylic acid group can be easily converted into esters, amides, or other functional derivatives, while the ethoxy group can undergo various transformations such as oxidation or substitution. These chemical manipulations have enabled researchers to explore a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Recent advancements in computational chemistry have further highlighted the significance of 6-ethoxypyridine-3-carboxylic acid as a pharmacophore. Molecular docking studies have revealed that this compound can interact with multiple binding pockets on biological targets, suggesting its potential as a lead compound for drug discovery. Additionally, virtual screening techniques have identified novel derivatives of 6-ethoxypyridine-3-carboxylic acid that exhibit potent activity against emerging drug-resistant pathogens, underscoring its relevance in addressing contemporary healthcare challenges.
The synthesis of 6-ethoxypyridine-3-carboxylic acid has also seen significant improvements, with more efficient and environmentally friendly methods being developed. Catalytic processes that minimize waste and energy consumption have been particularly noteworthy, aligning with global efforts to promote sustainable chemistry. These advancements not only enhance the scalability of producing 6-ethoxypyridine-3-carboxylic acid but also contribute to reducing the environmental footprint of chemical manufacturing.
In conclusion, 6-ethoxypyridine-3-carboxylic acid (CAS No. 97455-65-7) represents a fascinating compound with broad applications in chemical biology and drug development. Its unique structural features and reactivity make it an invaluable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new biological functions and synthetic possibilities, the importance of this compound is expected to grow even further, driving innovation in both academic and industrial settings.
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